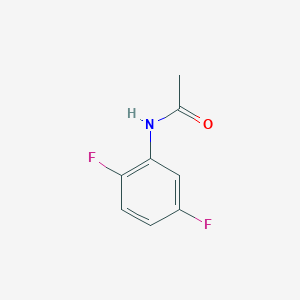

n-(2,5-Difluorophenyl)acetamide

Overview

Description

“N-(2,5-Difluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.15 .

Synthesis Analysis

The synthesis of “n-(2,5-Difluorophenyl)acetamide” involves complex chemical reactions . One of the synthesis routes involves the use of one-pot phosphite coupling reactions with nitrilotriacetic acid (NTA) and 4-substituted anilines .Molecular Structure Analysis

The molecular structure of “n-(2,5-Difluorophenyl)acetamide” can be represented by the InChI code: 1S/C8H7F2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis

The chemical reactions involving “n-(2,5-Difluorophenyl)acetamide” are complex and involve multiple steps . For instance, the reaction between NTA and 2,6 RArNH2 using triphenylphosphite as a coupling reagent did not yield the desired tripodal carboxamide. Instead, it led to the formation of 3,5-dioxo-1-piperazine intramolecular coupling products .Physical And Chemical Properties Analysis

“N-(2,5-Difluorophenyl)acetamide” is a solid or semi-solid or liquid substance . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

Medicinal Chemistry and Drug Design

N-(2,5-Difluorophenyl)acetamide: plays a significant role in medicinal chemistry, particularly in the design and development of new pharmaceutical compounds. Its molecular structure, featuring a difluorophenyl group, makes it a valuable scaffold for synthesizing various pharmacologically active derivatives. These derivatives can exhibit a wide range of biological activities, potentially leading to the development of new therapeutic agents .

Synthesis of Chalcone, Indole, and Quinoline Derivatives

This compound serves as a precursor in the synthesis of chalcone, indole, and quinoline derivatives. These derivatives are of great interest due to their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. The difluorophenyl group in N-(2,5-Difluorophenyl)acetamide can influence the electronic properties of these molecules, thereby affecting their biological activity .

Biological Interface Studies

In the realm of biological interfaces, N-(2,5-Difluorophenyl)acetamide is utilized to study drug interactions at the molecular level. Its specific physicochemical properties allow researchers to investigate the effects of molecular interactions based on triggered functional groups, which is crucial for understanding the mechanism of action of drugs .

Computational Chemistry Applications

Computational chemistry heavily relies on compounds like N-(2,5-Difluorophenyl)acetamide to model and predict the behavior of new drug molecules. By simulating the interactions of this compound with various biological targets, scientists can gain insights into its potential as a lead compound for drug development .

Chemical Diversity Exploration

The chemical diversity of N-(2,5-Difluorophenyl)acetamide and its derivatives is a subject of extensive research. Chemists explore the molecular framework of this compound to design new derivatives with improved safety and efficacy profiles. This exploration is vital for enhancing the quality of life through better pharmaceuticals .

Reference Standards for Pharmaceutical Testing

N-(2,5-Difluorophenyl)acetamide: is also used as a reference standard in pharmaceutical testing. High-quality reference standards are essential for ensuring the accuracy of analytical results, which in turn guarantees the safety and efficacy of pharmaceutical products .

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(2,5-Difluorophenyl)acetamide may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2,5-Difluorophenyl)acetamide may also affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 17115 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Given the broad range of biological activities associated with similar compounds, it is likely that n-(2,5-difluorophenyl)acetamide has diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(2,5-Difluorophenyl)acetamide, it is recommended to keep it in a dark place, sealed in dry conditions, and at room temperature for optimal stability

Safety and Hazards

“N-(2,5-Difluorophenyl)acetamide” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

N-(2,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZRBPCZRHRSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287617 | |

| Record name | n-(2,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2,5-Difluorophenyl)acetamide | |

CAS RN |

398-90-3 | |

| Record name | 398-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

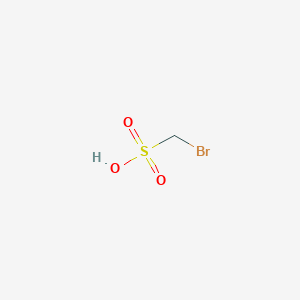

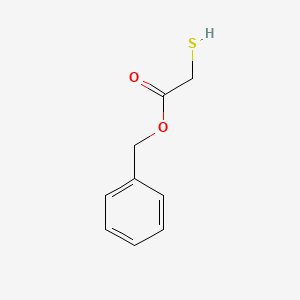

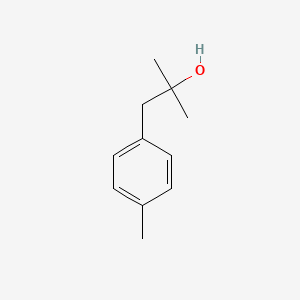

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

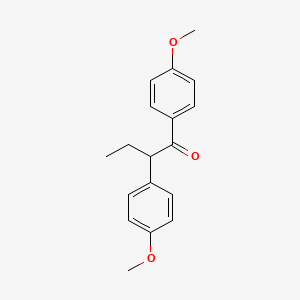

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(2,5-Difluorophenyl)acetamide in the development of the anti-cancer agent described in the research?

A1: N-(2,5-Difluorophenyl)acetamide serves as a crucial building block in the multi-step synthesis of oxazino[4,3-a] pyrroloimidazo[5,4-f] benzimidazole(imino)quinone, the target anti-cancer agent. This agent is designed to target the over-expression of the enzyme NQO1 often found in solid tumors []. The research highlights the successful synthesis of a novel precursor, 4-(2,5-dinitro-4-pyrrolidin-1-yl)morpholine, from N-(2,5-Difluorophenyl)acetamide through a series of reactions. This precursor is a significant step towards achieving the final compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1581683.png)

![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)

![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine](/img/structure/B1581704.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)